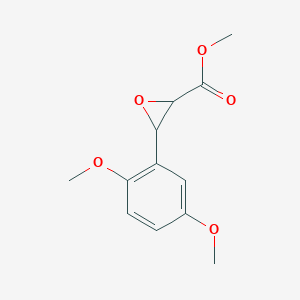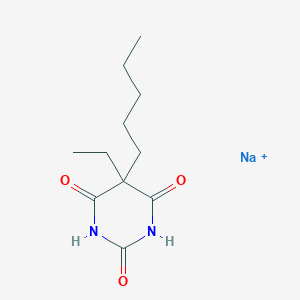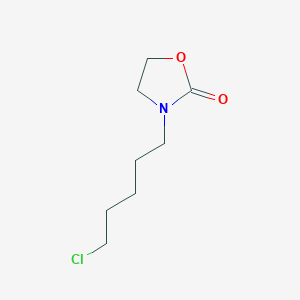
2,2'-Dichloro-3,3'-difluoro-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine: is a bipyridine derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the bipyridine ring Bipyridines are a class of compounds with two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine typically involves the halogenation of bipyridine derivatives. The process may include the use of chlorinating and fluorinating agents under controlled conditions to achieve the desired substitution pattern. For example, starting from a bipyridine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents such as elemental fluorine or fluorinating agents like Selectfluor .
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include optimizing reaction conditions such as temperature, pressure, and solvent choice, as well as employing catalysts to enhance reaction efficiency. Continuous flow reactors and other advanced manufacturing techniques could be utilized to produce the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
Chemistry: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making them candidates for drug development and other biomedical applications. Research into their interactions with biological targets can provide insights into their potential therapeutic uses .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mécanisme D'action
The mechanism of action of 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A parent compound without halogen substitutions, commonly used as a ligand in coordination chemistry.
4,4’-Dichloro-2,2’-bipyridine: A similar compound with chlorine substitutions at different positions, affecting its chemical properties and reactivity.
3,3’-Difluoro-2,2’-bipyridine:
Uniqueness: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties.
Propriétés
Formule moléculaire |
C10H4Cl2F2N2 |
|---|---|
Poids moléculaire |
261.05 g/mol |
Nom IUPAC |
2-chloro-4-(2-chloro-3-fluoropyridin-4-yl)-3-fluoropyridine |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-9-7(13)5(1-3-15-9)6-2-4-16-10(12)8(6)14/h1-4H |
Clé InChI |
CBJJICMCZDRLOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C2=C(C(=NC=C2)Cl)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)


![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)


![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)

![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)
